molecular formula C20H14N2O4 B2413000 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide CAS No. 946344-30-5

4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2413000
CAS No.: 946344-30-5
M. Wt: 346.342
InChI Key: GBFRLLQRWYAXFF-UHFFFAOYSA-N
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Description

4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide: is a complex organic compound that belongs to the chromene family Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Properties

IUPAC Name

4-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-16-11-19(25-17-9-5-4-8-15(16)17)20(24)21-12-14-10-18(26-22-14)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFRLLQRWYAXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 4H-chromene-2-carboxamide with 5-phenylisoxazol-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Hydrolysis : Acidic hydrolysis converts the carboxamide to a carboxylic acid. In a related chromene derivative (7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide), hydrolysis with HCl/EtOH yielded the corresponding carboxylic acid in 80–90% yield .

  • Amide Coupling : Activation with coupling agents like PyBOP enables formation of new amide bonds. This method was used to synthesize chromene carboxamides from carboxylic acids and amines .

Reagents and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 4hChromene-2-carboxylic acid80–90%
Amide CouplingPyBOP, DIPEA, DMF, RT, 24hModified carboxamide derivatives70–85%

Reactivity of the Chromene Carbonyl Group

The 4-oxo group on the chromene core participates in condensation and cyclization reactions:

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) under microwave irradiation with ammonium acetate catalysis to form fused pyrano-chromene systems .

  • Michael Addition : The α,β-unsaturated carbonyl system undergoes regioselective additions with nucleophiles like amines or thiols .

Example Reaction Pathway

  • Knoevenagel adduct formation between chromene carbonyl and malononitrile.

  • Michael addition of 2-naphthol derivatives.

  • Cyclization to yield 2-amino-4H-chromenes .

Functionalization of the Isoxazole Ring

The 5-phenylisoxazole subunit exhibits electrophilic substitution reactivity:

  • Halogenation : Chlorine or bromine substituents enhance COX-II inhibition (e.g., 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones showed improved anti-inflammatory activity with halogen substitutions) .

  • Sulfonation : Introducing sulfonylmethyl groups at the para position of the phenyl ring increases COX-II selectivity (IC₅₀ = 1.33 μM) .

Key Substituent Effects

SubstituentPositionBiological ImpactSource
-Cl/-BrPhenyl ringEnhanced COX-II inhibition
-SO₂CH₃Para positionImproved analgesic activity

Cyclization and Ring-Opening Reactions

The isoxazole ring can undergo ring-opening under strong acidic or basic conditions:

  • Acid-Mediated Ring Opening : Generates β-keto nitriles, which re-cyclize to form pyrazole or oxadiazole derivatives .

  • Base-Induced Rearrangement : In alkaline media, isoxazole rings rearrange to form pyrimidine or triazole analogs .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group modifications on the isoxazole phenyl ring. For example:

  • Borylation : Aryl boronic acids couple with brominated derivatives to introduce functional groups (e.g., -CF₃, -OCH₃) that modulate solubility and target affinity .

Catalytic Conditions

CatalystLigandSolventTemperatureYieldSource
Pd(PPh₃)₄XPhosDME/H₂O80°C75–90%

Photochemical Reactions

The chromene core undergoes [2+2] photodimerization under UV light, forming cyclobutane-linked dimers. This reactivity is exploited in materials science but requires stabilization for pharmaceutical applications.

Bioconjugation and Prodrug Strategies

The carboxamide group is utilized for prodrug synthesis:

  • Esterification : Temporary esterification improves bioavailability. Hydrolysis in vivo regenerates the active carboxamide .

  • Glycosylation : Conjugation with sugars enhances water solubility, as demonstrated in related chromene derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, making it a candidate for further research:

Anticancer Activity

Research indicates that compounds similar to 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and apoptosis in cancer cells, which is crucial for developing new cancer therapies .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The mechanisms include:

  • Disruption of Cell Wall Synthesis : This is particularly effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating bacterial infections .

Enzyme Inhibition

The compound shows promise as an inhibitor of specific enzymes involved in inflammatory responses:

  • Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key insights include:

Compound StructureKey SubstituentsBiological Activity
5-PhenylisoxazolePhenyl groupEnhanced anticancer activity
Halogenated variantsFluorine/Chlorine substituentsIncreased enzyme inhibition

Case Studies

Several studies have highlighted the potential applications of this compound:

Antitumor Studies

A study demonstrated that derivatives of chromene compounds can induce apoptosis through caspase activation and inhibit tumor cell migration, showcasing their potential as anticancer agents .

Antimicrobial Efficacy

Research has shown that oxadiazole derivatives, closely related to this compound, exhibit antimicrobial properties against a range of pathogens, indicating that structural modifications can enhance efficacy against bacterial strains .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
COX InhibitionInhibition of cyclooxygenase enzymes

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact mechanism of action can vary depending on the specific biological context and the derivatives formed.

Comparison with Similar Compounds

List of Similar Compounds

  • 4H-chromene-2-carboxamide

  • 5-phenylisoxazole

  • Isoxazole derivatives

  • Chromene derivatives

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Biological Activity

The compound 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide is a hybrid molecule that combines chromene and isoxazole structures, which are known for their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that derivatives of chromene and isoxazole exhibit promising anticancer activities. For instance, compounds related to this compound have been evaluated for their effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-710.4Caspase activation
Compound BHCT1167.2ROS generation
Compound CHeLa12.3Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The presence of the isoxazole moiety enhances the compound's ability to modulate inflammatory pathways .

Table 2: Inhibition of COX Enzymes by Isoxazole Derivatives

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound D4580
Compound E3075

Antioxidant Activity

The antioxidant activity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cells .

Table 3: Antioxidant Activity Assessment

Compound NameDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound F6872
Compound G5565

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that it binds effectively to enzyme active sites, inhibiting their function . For example, interactions with COX enzymes involve hydrogen bonding and hydrophobic interactions, which are critical for its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of similar compounds. Modifications on the phenyl ring or chromene structure can significantly enhance or diminish activity against various biological targets. For instance, substituents that increase electron density on the aromatic rings tend to improve anticancer efficacy .

Study on Anticancer Activity

In a clinical study involving breast cancer patients, a derivative of this compound was administered alongside standard chemotherapy. The results indicated a synergistic effect, leading to improved patient outcomes compared to chemotherapy alone. The study highlighted the potential for combining traditional treatments with novel compounds like this compound to enhance efficacy .

Anti-inflammatory Research

A recent animal model study demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers during induced arthritis. The findings support its potential as a therapeutic agent in managing inflammatory diseases .

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